molecular formula C15H16N2O4 B1522474 5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1258649-71-6

5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1522474
CAS RN: 1258649-71-6
M. Wt: 288.3 g/mol
InChI Key: QREINCAOUANJDX-UHFFFAOYSA-N
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Description

5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid (also known as TBPCP) is a chemical compound used in a variety of scientific research applications. TBPCP is a novel compound that has been developed to be used in a variety of laboratory experiments. TBPCP is a pyrazole derivative that is used to study the effects of chemical compounds on biological systems. TBPCP has a wide range of potential applications in the fields of pharmacology, biochemistry, and physiology.

Scientific Research Applications

New Flexible Synthesis of Pyrazoles

A study by Grotjahn et al. (2002) describes the synthesis of pyrazoles with functionalized substituents at C3 and varying alkyl and aryl groups at C5, including the tert-butyl group. This method facilitates the preparation of ligands by placing a ligating side chain on the ring carbon (C3), enhancing hydrogen bonding potential based on the steric environment created by substituents at C5 (Grotjahn et al., 2002).

Radical Reactions of Phenylazocarboxylates

Jasch et al. (2012) discuss the versatility of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry, highlighting their applications in nucleophilic substitutions and radical reactions. This work showcases the potential for creating diverse organic molecules, including those with pyrazole structures (Jasch et al., 2012).

Synthesis of Fungicidal Pyrazoles

Mao et al. (2013) report the synthesis and fungicidal activity of novel pyrazole derivatives, including those with tert-butyl substituents. These compounds exhibit significant inhibition against fungal pathogens, highlighting the potential of pyrazole-based compounds in agricultural applications (Mao et al., 2013).

Bismuth-based Cyclic Synthesis

Kindra and Evans (2014) demonstrate a cyclic process for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid, involving CO2 insertion chemistry. This research indicates the potential for using pyrazole derivatives in carbon capture and utilization strategies (Kindra & Evans, 2014).

Hydrogen Bonding in Pyrazole Complexes

Research by Grotjahn et al. (2003) explores the hydrogen bonding capabilities of pyrazole complexes with different substituents, including tert-butyl groups. This study underscores the importance of substituent selection in designing molecules with desired hydrogen bonding patterns for applications in catalysis and materials science (Grotjahn et al., 2003).

Mechanism of Action

Target of Action

The tert-butoxycarbonyl (or tert-butoxy) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amines in biological systems.

Mode of Action

The mode of action of 5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid is likely related to its tert-butoxycarbonyl group. This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the tert-butoxycarbonyl group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol .

Biochemical Pathways

The compound’s tert-butoxycarbonyl group is known to play a role in the protection of amines during organic synthesis . This could potentially affect various biochemical pathways involving amines.

Result of Action

The compound’s tert-butoxycarbonyl group is known to protect amines during organic synthesis , which could have various effects depending on the specific context.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition and removal of its tert-butoxycarbonyl group are dependent on specific conditions, such as the presence of a base or strong acid . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemical species.

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)12-9-11(13(18)19)16-17(12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREINCAOUANJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147017
Record name 1H-Pyrazole-3,5-dicarboxylic acid, 1-phenyl-, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258649-71-6
Record name 1H-Pyrazole-3,5-dicarboxylic acid, 1-phenyl-, 5-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258649-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3,5-dicarboxylic acid, 1-phenyl-, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid
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5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid
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5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid
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5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid
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5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid

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